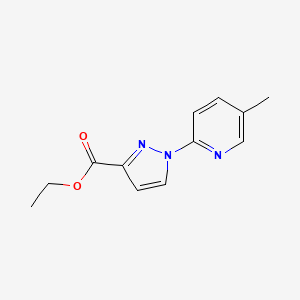

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

CAS No.: 1429309-43-2

Cat. No.: VC2697344

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429309-43-2 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | ethyl 1-(5-methylpyridin-2-yl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3 |

| Standard InChI Key | FGKGNTLKAFZKOW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C |

Introduction

Structural Characteristics and Chemical Properties

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate consists of a pyrazole core with an ethyl carboxylate group at position 3 and a 5-methylpyridin-2-yl group at position 1. The compound has the molecular formula C12H13N3O2 and a calculated molecular weight of approximately 231.25 g/mol.

Molecular Structure

The structure features three main components:

-

A 1H-pyrazole ring system (five-membered heterocycle with two adjacent nitrogen atoms)

-

An ethyl carboxylate group (-COOC2H5) at position 3 of the pyrazole ring

-

A 5-methylpyridin-2-yl substituent attached to the N1 position of the pyrazole

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State | Crystalline solid | Common for similar heterocyclic compounds |

| Color | White to off-white | Typical for pure pyrazole derivatives |

| Melting Point | 85-110°C | Based on related pyrazole carboxylates |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform, DMSO); Sparingly soluble in water | Based on functional groups present |

| LogP | ~2.3 | Calculated based on structure, indicating moderate lipophilicity |

1H NMR Spectral Features

-

Ethyl group: triplet at δ 1.3-1.4 ppm (CH3) and quartet at δ 4.2-4.4 ppm (CH2)

-

Pyrazole C-H: singlet at approximately δ 6.9-7.1 ppm

-

Pyridine methyl group: singlet at approximately δ 2.3-2.4 ppm

-

Pyridine aromatic protons: complex pattern between δ 7.2-8.5 ppm

Synthesis Methodologies

Several synthetic approaches can be employed to prepare Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate, drawing from established methods for structurally similar compounds.

N-Arylation Approach

One viable synthetic route involves N-arylation of ethyl 1H-pyrazole-3-carboxylate with 2-bromo-5-methylpyridine. This approach is supported by similar reactions documented in the literature for related compounds .

The general procedure would involve:

-

Reaction of ethyl 1H-pyrazole-3-carboxylate with 2-bromo-5-methylpyridine

-

Use of a copper catalyst (such as CuI)

-

Addition of a base (typically Cs2CO3)

-

Employment of a suitable ligand such as (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine

-

Reaction in a polar aprotic solvent like DMSO

-

Heating at elevated temperatures (typically 100-130°C)

The reaction mechanism follows a copper-catalyzed Ullmann-type coupling pathway, where the copper catalyst facilitates the formation of the N-C bond between the pyrazole nitrogen and the pyridine ring.

Alternative Synthetic Pathways

Alternative synthetic strategies may include:

Cyclization Approach

This would involve the cyclization of a suitable β-ketoester with a hydrazine derivative containing the 5-methylpyridin-2-yl group, forming the pyrazole ring with the ethyl carboxylate functionality already in place.

Direct Esterification

Starting with 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid and performing an esterification reaction with ethanol under acidic conditions or using coupling reagents.

Optimization Parameters

Key parameters for optimizing the synthesis include:

| Parameter | Optimization Considerations |

|---|---|

| Catalyst Loading | Typically 5-10 mol% of CuI |

| Base | Cs2CO3 is preferred due to its strong basicity and solubility in organic solvents |

| Solvent | DMSO provides good solubility and thermal stability |

| Temperature | 120-130°C is optimal for most N-arylation reactions |

| Reaction Time | 12-24 hours usually provides optimal yields |

| Purification | Column chromatography with petroleum ether/ethyl acetate gradients |

Structural Comparisons with Related Compounds

Understanding the structure-property relationships of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate can be enhanced by comparing it with structurally related compounds.

Comparison with Similar Pyrazole Derivatives

Pyrazole Core

The pyrazole ring provides:

-

Aromatic character

-

Hydrogen bond acceptor sites

-

Planar structure facilitating π-π interactions

Ethyl Carboxylate Group

This functional group contributes:

-

Site for further modification through transesterification or hydrolysis

-

Hydrogen bond acceptor capacity

-

Increased lipophilicity compared to carboxylic acid

5-Methylpyridin-2-yl Substituent

This moiety provides:

-

Additional aromatic character

-

Basic nitrogen atom (hydrogen bond acceptor)

-

Improved metabolic stability compared to unsubstituted pyridine

Analytical Methods for Characterization

Various analytical techniques can be employed for the characterization and quality control of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents a primary analytical tool for both qualitative and quantitative analysis of this compound. Based on analysis techniques used for similar compounds, the following conditions might be optimal:

| Parameter | Recommended Conditions |

|---|---|

| Column | Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Gradient elution: Water/Acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254-280 nm |

| Sample Preparation | Dissolution in acetonitrile or methanol (approximately 1 mg/mL) |

| Retention Time | Expected between 5-15 minutes under typical conditions |

Spectroscopic Methods

Multiple spectroscopic techniques provide complementary information for structural confirmation:

Nuclear Magnetic Resonance (NMR)

Both 1H and 13C NMR are essential for structure elucidation, with 2D techniques (COSY, HSQC, HMBC) providing additional structural insights for complete assignment.

Mass Spectrometry

LC-MS analysis would be expected to show:

-

Molecular ion peak at m/z 232 [M+H]+

-

Fragmentation patterns including loss of ethoxy group (m/z 186) and other characteristic fragments

Infrared Spectroscopy

Key IR absorption bands would include:

-

C=O stretching at approximately 1700-1730 cm-1

-

C-N stretching at approximately 1400-1450 cm-1

-

Aromatic C=C and C=N stretching at 1500-1600 cm-1

-

C-O stretching at approximately 1200-1250 cm-1

| Structural Element | Potential Contribution to Biological Activity |

|---|---|

| Pyrazole Ring | Provides a scaffold for binding to enzyme active sites |

| Ethyl Carboxylate | Acts as hydrogen bond acceptor; potential substrate for esterases in vivo |

| 5-Methylpyridin-2-yl Group | Enhances lipophilicity; potentially improves binding to hydrophobic pockets in target proteins |

Chemical Modifications for Enhanced Activity

Several modifications could potentially enhance or alter the biological activity profile:

-

Hydrolysis of the ethyl ester to form the corresponding carboxylic acid

-

Amidation of the carboxylate group to form various amide derivatives

-

Substitution on the pyrazole ring at position 4

-

Introduction of additional substituents on the pyridine ring

Applications in Organic Synthesis

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate serves as a versatile synthetic intermediate for the preparation of more complex molecules.

As a Building Block

The compound can function as a building block in various synthetic pathways:

-

The ethyl carboxylate group provides a site for further functionalization:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification to form different esters

-

Reduction to alcohol or aldehyde

-

Conversion to amides, hydrazides, or hydroxamic acids

-

-

The pyrazole ring can undergo:

-

Electrophilic substitution reactions (typically at position 4)

-

Metallation followed by reaction with electrophiles

-

Oxidation of the methyl group on the pyridine ring

-

Integration into Larger Molecular Frameworks

The compound can be incorporated into more complex structures relevant to:

-

Medicinal Chemistry: Development of kinase inhibitors, anti-inflammatory agents, or antimicrobials

-

Materials Science: Creation of ligands for metal complexes or components of photosensitive materials

-

Agrochemicals: Development of crop protection agents including fungicides and insecticides

Future Research Directions

Research on Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate and related compounds can progress in several directions:

Synthetic Methodology Development

Continued refinement of synthetic approaches could include:

-

Development of more efficient catalytic systems for N-arylation

-

Application of flow chemistry for continuous production

-

Exploration of greener reaction conditions and solvents

-

Stereoselective modifications for chiral derivatives

Biological Evaluation

Comprehensive biological screening could reveal:

-

Specific enzyme targets and inhibition mechanisms

-

Structure-activity relationships through systematic modification

-

Pharmacokinetic properties and metabolism pathways

-

Potential therapeutic applications

Material Science Applications

Investigation of the compound's utility in:

-

Coordination chemistry with various metals

-

Development of functional materials with specific optical or electronic properties

-

Creation of sensors based on specific molecular recognition events

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume